

# Unraveling the Mechanism of MYC Depletion by UMB298 in Acute Myeloid Leukemia

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A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver of proliferation and survival in many AML subtypes is the overexpression of the MYC oncogene. Therapeutic strategies aimed at downregulating MYC expression are therefore of significant interest.

UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. This technical guide elucidates the mechanism by which UMB298 causes the depletion of MYC in AML cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

## Introduction: Targeting Transcriptional Coactivators in AML

The aberrant expression of oncogenes in AML is often dependent on the activity of transcriptional coactivators that regulate chromatin structure and gene expression. The CREB-binding protein (CBP) and its homolog p300 are histone acetyltransferases (HATs) that play a crucial role in this process. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, recruiting the transcriptional machinery to specific gene promoters and enhancers.



The MYC oncogene is a critical target of CBP/p300 activity in many cancers, including AML. By inhibiting the CBP/p300 bromodomains, **UMB298** disrupts the transcriptional activation of MYC, leading to a reduction in both mRNA and protein levels. This guide provides a detailed overview of the mechanism of action of **UMB298** and its effects on AML cells.

## UMB298: A Selective CBP/P300 Bromodomain Inhibitor

**UMB298** is a chemical probe that exhibits high selectivity for the bromodomains of CBP and p300 over other bromodomain-containing proteins, including those of the Bromodomain and Extra-Terminal (BET) family, such as BRD4.[1] This selectivity is crucial for dissecting the specific roles of CBP/p300 in AML pathogenesis.

## Quantitative Data: In Vitro Activity of UMB298

The following table summarizes the in vitro inhibitory activity of **UMB298** against CBP and its selectivity over the BET bromodomain protein BRD4.

Target	IC50 (nM)	Selectivity (fold)	Reference
СВР	72	72-fold vs. BRD4	[1]
BRD4	5193	-	[1]

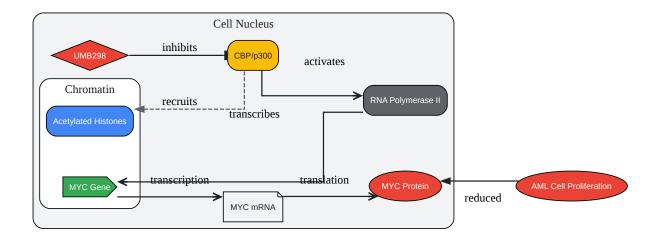
## Mechanism of Action: How UMB298 Causes MYC Depletion

The primary mechanism by which **UMB298** leads to MYC depletion in AML is through the competitive inhibition of the CBP/p300 bromodomains. This disruption of a critical protein-protein interaction sets off a cascade of events at the chromatin level, ultimately leading to the transcriptional repression of the MYC gene.

### **Signaling Pathway Diagram**

The following diagram illustrates the signaling pathway from CBP/p300 inhibition by **UMB298** to the downregulation of MYC expression.





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Mechanism of **UMB298**-induced MYC depletion.

As depicted, CBP/p300 binds to acetylated histones at the MYC gene locus, leading to the recruitment and activation of RNA Polymerase II and subsequent gene transcription. **UMB298** competitively binds to the bromodomain of CBP/p300, preventing its association with chromatin. This leads to a decrease in MYC transcription, reduced MYC mRNA and protein levels, and ultimately, decreased AML cell proliferation.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the effects of **UMB298** on MYC expression and AML cell viability.

### **Cell Viability Assay**

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of **UMB298** in AML cell lines.

Materials:



- AML cell lines (e.g., MOLM-13)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- UMB298 (stock solution in DMSO)
- 96-well clear-bottom black plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Plate reader capable of measuring luminescence

#### Procedure:

- Seed AML cells in a 96-well plate at a density of 1 x 10 $^4$  cells per well in 100  $\mu$ L of culture medium.
- Prepare serial dilutions of UMB298 in culture medium.
- Add 100 μL of the UMB298 dilutions or vehicle control (DMSO) to the respective wells.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

## **Western Blotting for MYC Protein Expression**



This protocol is used to quantify the levels of MYC protein in AML cells following treatment with **UMB298**.

#### Materials:

- AML cells treated with UMB298 or vehicle control
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit (Thermo Fisher Scientific)
- Laemmli sample buffer
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Harvest treated cells and lyse them in RIPA buffer.
- Quantify protein concentration using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
- Strip the membrane and re-probe with an anti- $\beta$ -actin antibody as a loading control.
- Quantify band intensities using densitometry software.

## Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression

This protocol is used to measure the relative abundance of MYC mRNA in AML cells after **UMB298** treatment.

#### Materials:

- AML cells treated with UMB298 or vehicle control
- TRIzol reagent (Invitrogen)
- High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
- SYBR Green PCR Master Mix (Applied Biosystems)
- qRT-PCR instrument
- Primers for MYC and a housekeeping gene (e.g., GAPDH)

#### Procedure:

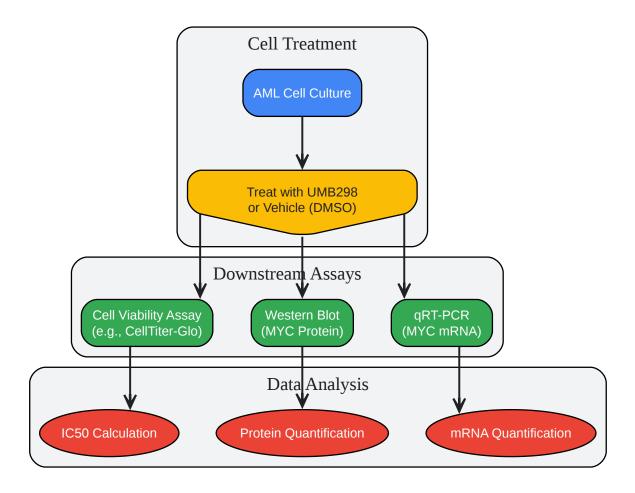
- Extract total RNA from treated cells using TRIzol according to the manufacturer's protocol.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.



- Set up qRT-PCR reactions in triplicate with SYBR Green Master Mix, cDNA template, and gene-specific primers.
- Perform the qRT-PCR using a standard cycling protocol.
- Analyze the data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression, normalized to the housekeeping gene.

## **Experimental Workflow Diagram**

The following diagram provides a visual representation of the general experimental workflow for assessing the effects of **UMB298** on AML cells.



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General experimental workflow.



### Conclusion

**UMB298** represents a valuable chemical probe for studying the role of CBP/p300 in AML. Its selective inhibition of these transcriptional coactivators leads to the effective depletion of the oncoprotein MYC, a key dependency in many AML subtypes. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of CBP/p300 inhibition in AML and other MYC-driven malignancies. The high selectivity of **UMB298** also offers a refined tool to delineate the specific biological functions of CBP/p300 bromodomains, paving the way for the development of novel epigenetic therapies.

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### References

- 1. medchemexpress.com [medchemexpress.com]
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